6-Bromo-2-chloro-7-nitroquinoline
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Overview
Description
6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 6-Bromo-2-chloro-7-nitroquinoline typically involves the nitration of 6-bromoquinoline followed by chlorination. One common method includes the following steps:
Nitration: 6-Bromoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.
Industrial production methods often employ similar routes but may utilize continuous flow reactors and optimized conditions to enhance yield and purity .
Chemical Reactions Analysis
6-Bromo-2-chloro-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amino or thio derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-chloro-7-nitroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
6-Bromo-2-chloro-7-nitroquinoline can be compared with other quinoline derivatives such as:
2-Chloro-6-nitroquinoline: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-nitroquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
7-Bromo-4-chloro-3-nitroquinoline:
The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1269151-42-9 |
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Molecular Formula |
C9H4BrClN2O2 |
Molecular Weight |
287.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-7-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-3-5-1-2-9(11)12-7(5)4-8(6)13(14)15/h1-4H |
InChI Key |
LAJBIZUXKCLTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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